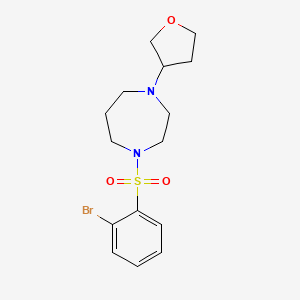

1-((2-Bromophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

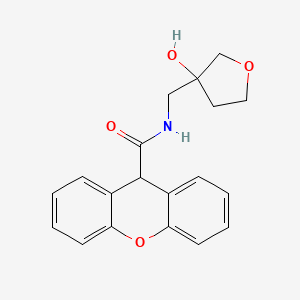

1-((2-Bromophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane, also known as Bz-423, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. Bz-423 has been studied extensively for its anti-inflammatory and anti-cancer properties, as well as its ability to modulate the immune system.

Aplicaciones Científicas De Investigación

Convergent Multicomponent Synthesis

The use of a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution has been demonstrated as a short, two-step approach for the synthesis of diazepane or diazocane systems. This methodology allows for the efficient creation of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones through different cyclization conditions, showcasing the versatility of sulfonyl-containing diazepanes in synthetic chemistry (Banfi et al., 2007).

Synthesis and Biological Activity

Research into the synthesis of biologically active 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety has yielded compounds with antimicrobial, antifungal, and anthelmintic activity. This work underlines the potential of sulfonyl-containing diazepines in the development of new therapeutic agents (Saingar et al., 2011).

Nanosized N-Sulfonated Brönsted Acidic Catalyst

The introduction of a novel nano-sized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions represents an innovative application in catalysis. This development not only enhances reaction efficiencies but also contributes to greener chemistry practices (Goli-Jolodar et al., 2016).

Cryo-Electrochemistry in Tetrahydrofuran

The application of cryo-electrochemistry in tetrahydrofuran for the regioselective electrochemical reduction of a phenyl sulfone is another fascinating area of research. It demonstrates the potential of low-temperature electrochemical processes in modifying the reactivity of sulfone-containing compounds, offering new pathways for synthesis and functionalization (Fietkau et al., 2006).

Sequential Migration of Sulfonyl Groups

The sequential migration of sulfonyl groups through the synthesis of 1,4-diazepines from aza-[5 + 2] cycloaddition of indoloazomethine ylides presents an innovative synthetic strategy. This process highlights the dynamic behavior of sulfonyl groups in complex molecule construction, leading to the formation of C-sulfonylated 1,4-diazepines (Heo et al., 2020).

Propiedades

IUPAC Name |

1-(2-bromophenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O3S/c16-14-4-1-2-5-15(14)22(19,20)18-8-3-7-17(9-10-18)13-6-11-21-12-13/h1-2,4-5,13H,3,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYNOHORSCBWQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2Br)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclobutyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2736428.png)

![2-(3-Aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile hydrochloride](/img/structure/B2736429.png)

![tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/no-structure.png)

![1-(6-methylbenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2736435.png)

![N-(4-ethoxyphenyl)-2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2736444.png)

![(Z)-4-(dimethylamino)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2736445.png)

![4-(3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoic acid](/img/structure/B2736446.png)

![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2736449.png)